

Vodobatinib: A Targeted Approach for Ponatinib-Resistant Chronic Myeloid Leukemia

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Compound of Interest

Compound Name: Vodobatinib

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML), transforming it from a fatal malignancy into a manageable chronic condition for many. However, the emergence of resistance to these therapies, particularly to the potent third-generation TKI ponatinib, presents a significant clinical challenge. **Vodobatinib** (formerly K0706), a novel, orally bioavailable, third-generation BCR-ABL1 TKI, has emerged as a promising therapeutic option for patients with CML who have developed resistance or intolerance to multiple prior TKIs, including ponatinib. This guide provides a comprehensive technical overview of **vodobatinib**, focusing on its mechanism of action, preclinical and clinical data in the context of ponatinib resistance, and detailed experimental methodologies.

Mechanism of Action

Vodobatinib is a potent and selective inhibitor of the BCR-ABL1 kinase, the hallmark of CML. [1][2] It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival. [1][2] Preclinical studies have demonstrated that **vodobatinib** exhibits potent activity against wild-type BCR-ABL1 and a wide range of clinically relevant mutations that confer resistance to earlier-generation TKIs. [3] Notably, **vodobatinib** is not effective against the T315I "gatekeeper" mutation. [2][3]

Preclinical Inhibitory Activity

The inhibitory potential of **vodobatinib** against various BCR-ABL1 mutants has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target	IC50 (nM)
BCR-ABL1 (Wild-Type)	7[3]
BCR-ABL1 L248R	167[3]
BCR-ABL1 Y253H	154[3]
BCR-ABL1 E255V	165[3]
BCR-ABL1 T315I	1967[3]

Clinical Development and Efficacy

Vodobatinib has been evaluated in a multicenter, open-label, phase 1/2 clinical trial (NCT02629692) in heavily pretreated patients with Philadelphia chromosome-positive (Ph+) CML, including those with resistance or intolerance to ponatinib.[2][4][5] The study was designed to determine the maximum tolerated dose (MTD), recommended phase 2 dose (RP2D), safety, and anti-leukemic activity of **vodobatinib**. [6][7]

Patient Demographics and Trial Design

The phase 1/2 trial enrolled patients with Ph+ CML who had failed at least three prior TKIs.[2][4] The study included a dose-escalation phase (12 mg to 240 mg once daily) to determine the MTD, followed by an expansion phase at the RP2D.[4][8] The MTD was established at 204 mg once daily, with a recommended phase 2 dose of 174 mg daily.[8] A key exclusion criterion was the presence of the T315I mutation.[4]

The pooled analysis of the phase 1 and 2 studies included 78 patients.[2] The median age was 59 years, and 55% were male.[2] The distribution of CML phases was: 85% chronic phase (CP-CML), 10% accelerated phase (AP-CML), and 5% blast phase (BP-CML).[2]

Efficacy in Ponatinib-Exposed Patients

A key focus of the clinical trial was to evaluate the efficacy of **vodobatinib** in patients who had previously been treated with ponatinib. The results demonstrated that **vodobatinib** has comparable activity in both ponatinib-naïve and ponatinib-treated patients with CP-CML.[8]

Table 1: Major Cytogenetic Response (MCyR) in Chronic Phase CML (CP-CML)

Patient Cohort	Number of Evaluable Patients	MCyR Rate
Overall CP-CML	63	70% [2]
Ponatinib-Naïve	15	67% [8]
Ponatinib-Treated	16	68% [8]

Table 2: Major Hematological Response (MHR) in Accelerated and Blast Phase CML

CML Phase	Number of Evaluable Patients	MHR Rate	Median Duration of Response
Accelerated Phase (AP-CML)	8	86% [2]	17.8 months [2]
Blast Phase (BP-CML)	4	50% [2]	6.2 months [2]

Safety and Tolerability

Vodobatinib has demonstrated a manageable safety profile in heavily pretreated CML patients.[\[2\]](#) The most common treatment-emergent adverse events (TEAEs) were hematological and gastrointestinal, and were generally grade 2 or lower in severity.[\[2\]](#)

Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Incidence
Thrombocytopenia	18% ^[2]
Neutropenia	13% ^[2]
Anemia	12% ^[2]
Increased Lipase	10% ^[2]

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **vodobatinib** against wild-type and mutant BCR-ABL1 kinases.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human ABL1 kinase domain (wild-type and mutants) is expressed and purified. A synthetic peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue) is used.
- **Assay Reaction:** The kinase reaction is performed in a buffer containing ATP and MgCl₂. The kinase, substrate, and varying concentrations of **vodobatinib** (typically in a serial dilution) are incubated together.
- **Detection:** The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:
 - **Radiometric Assay:** Using [γ -³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
 - **ELISA-based Assay:** Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.
 - **Luminescence-based Assay:** Using a system that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

- **Data Analysis:** The percentage of kinase inhibition is calculated for each **vodobatinib** concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Cell-Based Proliferation Assay

Objective: To assess the effect of **vodobatinib** on the proliferation of CML cells expressing wild-type or mutant BCR-ABL1.

Methodology:

- **Cell Culture:** Murine pro-B Ba/F3 cells are engineered to express human wild-type or mutant BCR-ABL1. These cells are dependent on BCR-ABL1 kinase activity for their proliferation and survival.
- **Treatment:** Cells are seeded in 96-well plates and treated with a range of **vodobatinib** concentrations for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a colorimetric or luminescence-based assay, such as:
 - **MTT Assay:** Measures the metabolic activity of viable cells.
 - **CellTiter-Glo® Luminescent Cell Viability Assay:** Measures the amount of ATP, which is indicative of metabolically active cells.
- **Data Analysis:** The percentage of cell viability is calculated for each **vodobatinib** concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the **vodobatinib** concentration and fitting the data to a dose-response curve.

Clinical Trial Protocol (Phase 1/2 - NCT02629692)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and anti-leukemic activity of **vodobatinib** in patients with Ph+ CML resistant or intolerant to prior TKI therapies.

Study Design:

- Phase 1 (Dose Escalation): A 3+3 dose-escalation design was used to determine the MTD and RP2D. Patients received oral **vodobatinib** once daily in 28-day cycles.
- Phase 2 (Dose Expansion): Patients were treated at the RP2D to further evaluate the efficacy and safety of **vodobatinib**.

Key Inclusion Criteria:

- Adults with Ph+ CML (chronic, accelerated, or blast phase).
- Resistance or intolerance to at least three prior TKIs.
- ECOG performance status of 0-2.

Key Exclusion Criteria:

- Presence of the T315I mutation.

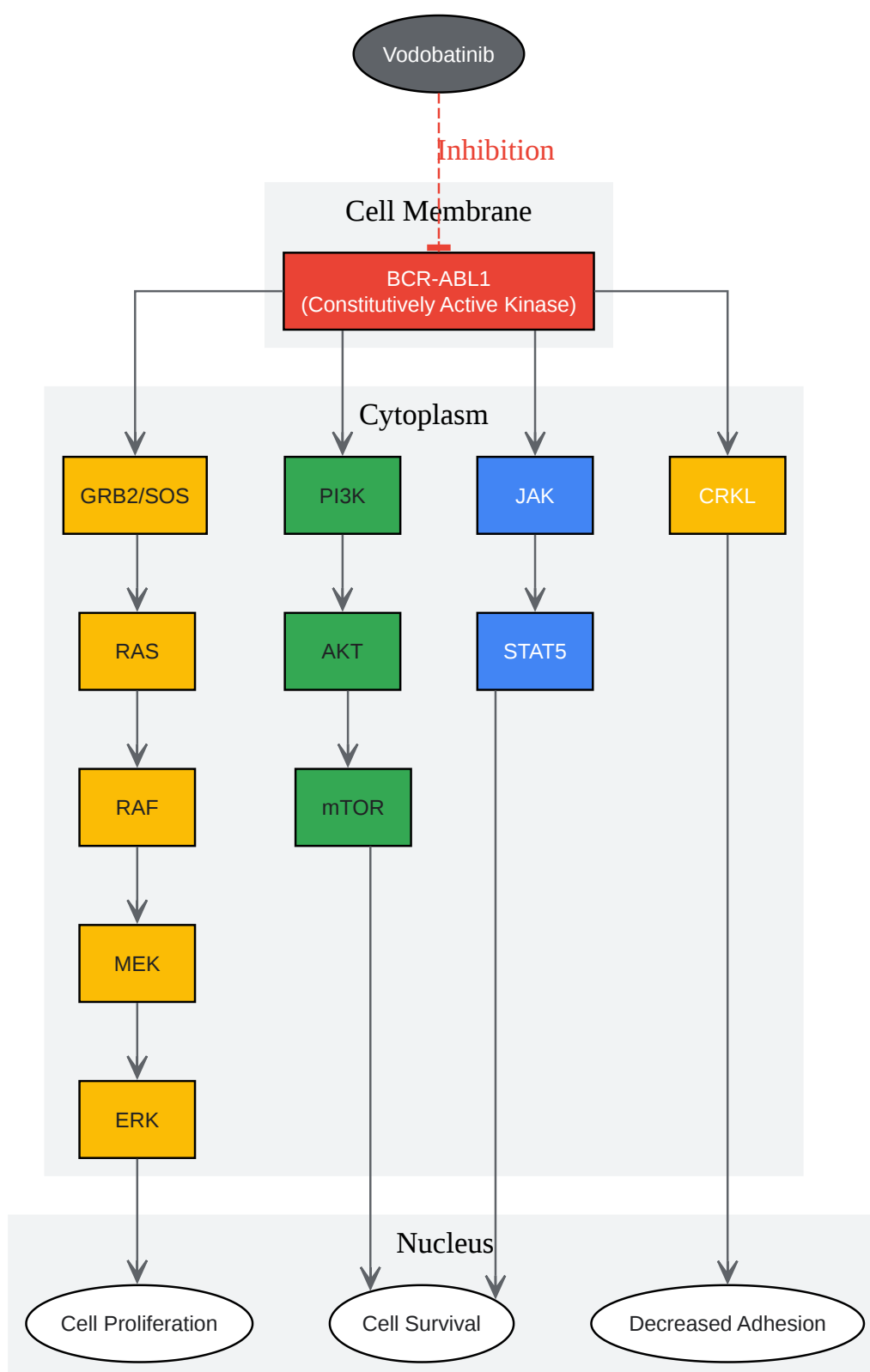
Primary Endpoints:

- Phase 1: Incidence of dose-limiting toxicities (DLTs), MTD, and RP2D.
- Phase 2: Major Cytogenetic Response (MCyR) for CP-CML and Major Hematologic Response (MHR) for AP/BP-CML.

Secondary Endpoints:

- Complete Cytogenetic Response (CCyR), Major Molecular Response (MMR), duration of response, progression-free survival (PFS), and overall survival (OS).

Visualizations





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